1,3-Dioxolane-4-methanol,2-(4-chlorophenyl)-2-methyl-
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Overview
Description
1,3-Dioxolane-4-methanol,2-(4-chlorophenyl)-2-methyl- is an organic compound that belongs to the class of dioxolanes. This compound is characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms. The presence of a p-chlorophenyl group and a methyl group attached to the dioxolane ring makes this compound unique. It is used in various chemical and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxolane-4-methanol,2-(4-chlorophenyl)-2-methyl- can be synthesized through several methods. One common method involves the reaction of p-chlorobenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of 1,3-Dioxolane-4-methanol,2-(4-chlorophenyl)-2-methyl- often involves continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and controlled reaction conditions is crucial to obtain a high-quality product. The final compound is usually purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane-4-methanol,2-(4-chlorophenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a diol.
Substitution: The p-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Formation of 1,3-Dioxolan-4-one, 2-(p-chlorophenyl)-2-methyl-.
Reduction: Formation of 1,3-Dioxolan-4,5-diol, 2-(p-chlorophenyl)-2-methyl-.
Substitution: Formation of substituted dioxolanes with various functional groups.
Scientific Research Applications
1,3-Dioxolane-4-methanol,2-(4-chlorophenyl)-2-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1,3-Dioxolane-4-methanol,2-(4-chlorophenyl)-2-methyl- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to changes in their activity. The presence of the p-chlorophenyl group enhances its binding affinity to certain targets, making it effective in various applications.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dioxolan-4-methanol, 2-phenyl-2-methyl-
- 1,3-Dioxolan-4-methanol, 2-(p-bromophenyl)-2-methyl-
- 1,3-Dioxolan-4-methanol, 2-(p-methylphenyl)-2-methyl-
Uniqueness
1,3-Dioxolane-4-methanol,2-(4-chlorophenyl)-2-methyl- is unique due to the presence of the p-chlorophenyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and binding affinity, making it more versatile in various applications compared to its analogs.
Properties
CAS No. |
1206-38-8 |
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Molecular Formula |
C11H13ClO3 |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C11H13ClO3/c1-11(14-7-10(6-13)15-11)8-2-4-9(12)5-3-8/h2-5,10,13H,6-7H2,1H3 |
InChI Key |
IPYOCBWUDXJNGI-UHFFFAOYSA-N |
SMILES |
CC1(OCC(O1)CO)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1(OCC(O1)CO)C2=CC=C(C=C2)Cl |
1206-38-8 | |
Origin of Product |
United States |
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